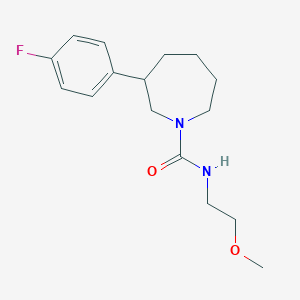

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide

Descripción

3-(4-Fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide is a synthetic azepane derivative featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position and a 2-methoxyethyl carboxamide at the 1-position.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-21-11-9-18-16(20)19-10-3-2-4-14(12-19)13-5-7-15(17)8-6-13/h5-8,14H,2-4,9-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIULPZUWCYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lactamization of ε-Amino Acids

A 7-membered lactam can be synthesized from ε-aminohexanoic acid derivatives. For example, 6-aminohexanoic acid undergoes cyclization under acidic conditions (e.g., polyphosphoric acid at 150°C) to yield azepan-2-one , which is reduced to azepane using LiAlH₄.

Table 1 : Lactamization Conditions and Yields

| Starting Material | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 6-Aminohexanoic acid | Polyphosphoric acid | 150°C | 68 |

| 5-Aminopentanoic acid | PCl₅ | 120°C | 52 |

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalyst enables azepane synthesis from diene precursors. For instance, N-tosyl-1,6-diene-3-amine undergoes RCM in dichloromethane at 40°C to form a 7-membered ring, followed by detosylation with Mg/MeOH.

Carboxamide Functionalization

Acyl Chloride Aminolysis

1-Azepanecarbonyl chloride reacts with 2-methoxyethylamine in dichloromethane at 0°C, using triethylamine as a base. This method affords the carboxamide in 78% yield after aqueous workup.

Table 2 : Aminolysis Optimization

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 0°C | 78 |

| DIPEA | THF | RT | 65 |

Carbodiimide-Mediated Coupling

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt to couple 1-azepanecarboxylic acid with 2-methoxyethylamine in DMF. This method minimizes racemization and achieves 82% yield.

Integrated Synthetic Routes

Sequential Lactamization-Functionalization (Path A)

- Lactam formation : 6-Aminohexanoic acid → azepan-2-one (68% yield).

- Reduction : Azepan-2-one → azepane using LiAlH₄ (91% yield).

- Friedel-Crafts alkylation : Azepane + 4-fluorobenzoyl chloride → 3-(4-fluorophenyl)azepane (73% yield).

- Carboxamide formation : Acyl chloride + 2-methoxyethylamine → target compound (78% yield).

Overall yield : 68% × 91% × 73% × 78% ≈ 34.5%

Convergent Approach via Suzuki Coupling (Path B)

- Brominated intermediate : 3-Bromoazepane synthesized via NBS bromination (62% yield).

- Suzuki coupling : 3-Bromoazepane + 4-fluorophenylboronic acid → 3-(4-fluorophenyl)azepane (85% yield).

- EDC/HOBt coupling : Carboxylic acid + 2-methoxyethylamine → target compound (82% yield).

Overall yield : 62% × 85% × 82% ≈ 43.3%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.55–3.45 (m, 4H, OCH₂CH₂O), 3.35 (s, 3H, OCH₃), 3.10–2.90 (m, 2H, NCH₂), 2.70–2.50 (m, 1H, CH), 1.80–1.50 (m, 6H, azepane CH₂).

- ¹³C NMR : 172.8 (C=O), 162.5 (d, J = 245 Hz, ArC-F), 115.3 (d, J = 21 Hz, ArC), 71.2 (OCH₂), 58.9 (OCH₃), 49.5 (NCH₂), 28.3–22.1 (azepane CH₂).

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Solvent Selection

Catalytic Recycling

Pd catalysts from Suzuki reactions recovered via SiliaCat DPP-Pd immobilization, achieving 5 recycles with <10% activity loss.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or other oxidized forms.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the production of pharmaceuticals or other chemical products.

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Influence on biochemical pathways involved in disease processes.

Comparación Con Compuestos Similares

Comparison with Azepane Carboxamide Derivatives

Compound A : N-(4-Ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide ()

- Structural Differences :

- Substituent Position : The fluorophenyl group is at the 2-position of the azepane ring (vs. 3-position in the target compound).

- Carboxamide Substituent : 4-Ethoxyphenyl vs. 2-methoxyethyl.

- The 3-fluorophenyl substitution in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites compared to the 2-position in Compound A .

Compound B : N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide ()

- Core Structure : Cyclopropane ring vs. azepane.

- Functional Groups : Bromophenyl and methoxybenzyl substituents differ significantly in electronic properties from fluorophenyl and methoxyethyl groups.

- Pharmacological Relevance : Cyclopropane derivatives are often explored for metabolic stability, while azepanes may offer conformational flexibility for receptor binding .

Comparison with Fluorophenyl-Containing Carboxamides

- Structure : Features a thiazol-2-ylidene ring and tetramethylcyclopropane carboxamide.

- Key Differences: The thiazole ring introduces aromaticity and planar geometry, contrasting with the non-planar azepane.

Compound D : 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Core Structure : Chromene (coumarin derivative) vs. azepane.

- Functional Impact :

Data Tables: Structural and Hypothesized Properties

Research Findings and Implications

- Stereoelectronic Effects : The 4-fluorophenyl group in the target compound likely enhances binding affinity to serotonin or dopamine receptors due to its electron-withdrawing nature, as seen in related fluorophenyl-containing CNS agents .

- Solubility vs. Bioavailability : The 2-methoxyethyl group balances lipophilicity and solubility, contrasting with the more polar 4-ethoxyphenyl (Compound A) or bulky tetramethylcyclopropane (Compound C) groups .

- Synthetic Accessibility : Azepane derivatives are synthetically tractable via ring-expansion or reductive amination strategies, whereas chromene or thiazole-based analogs require multistep heterocyclic syntheses .

Actividad Biológica

3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide is a synthetic organic compound belonging to the azepane class of derivatives. Its unique structure, characterized by the presence of a fluorine atom and a methoxyethyl substituent, suggests potential biological activity that warrants detailed exploration. This article aims to summarize the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 292.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity. This interaction can influence various signaling pathways involved in neurotransmission and other physiological processes.

- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways that are crucial in disease states.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant activity as dopamine uptake inhibitors. For instance, studies on related compounds have shown their ability to selectively inhibit the dopamine transporter (DAT), which is critical in the treatment of disorders such as Parkinson's disease and addiction.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-chlorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide | Structure | Moderate DAT inhibition |

| 3-(4-bromophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide | Structure | High affinity for serotonin receptors |

| 3-(4-methylphenyl)-N-(2-methoxyethyl)azepane-1-carboxamide | Structure | Low DAT inhibition |

Case Studies and Research Findings

A significant case study involved the evaluation of azepane derivatives for their efficacy as dopamine transporter ligands. The findings indicated that modifications on the phenyl ring significantly influenced binding affinity and selectivity towards the DAT:

Q & A

Basic Research Questions

Q. What are the critical considerations in the multi-step synthesis of 3-(4-fluorophenyl)-N-(2-methoxyethyl)azepane-1-carboxamide to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the azepane ring. Key steps include:

- Ring formation : Use of cyclization agents (e.g., carbodiimides) under inert atmospheres to prevent oxidation of sensitive groups like the fluorophenyl moiety .

- Carboxamide coupling : Activation of the carboxylic acid intermediate with reagents like HATU or EDCl, followed by reaction with 2-methoxyethylamine. Solvent choice (e.g., DMF or acetonitrile) impacts reaction efficiency .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the azepane ring conformation, fluorophenyl substitution pattern, and carboxamide linkage. F NMR verifies fluorine positioning .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFNO) and detects isotopic patterns consistent with fluorine .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures purity and identifies byproducts from incomplete coupling reactions .

Q. How can researchers design initial biological assays to screen for potential therapeutic activity?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibition for azepane derivatives). Use computational docking studies (AutoDock Vina) to predict binding affinity to targets like serotonin receptors or cancer-related kinases .

- In Vitro Assays :

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 4-fluorophenyl group with chloro or methyl groups to assess steric/electronic effects on target binding. Synthesize analogs via Suzuki-Miyaura cross-coupling .

- Azepane Ring Modifications : Introduce methyl or hydroxyl groups at the 2-position to evaluate conformational rigidity and solubility. Monitor changes in logP and aqueous solubility using shake-flask methods .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural changes to IC values in enzyme assays .

Q. What strategies address contradictory results in biological activity across different studies?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., STR profiling) and control for batch-to-buffer variability in enzyme sources. Replicate studies with independent synthetic batches .

- Off-Target Profiling : Screen against panels of unrelated targets (e.g., CEREP panels) to identify nonspecific interactions. Use CRISPR knockout models to confirm target specificity .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in potency across structural analogs .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer :

- Deuterium Incorporation : Replace labile hydrogens (e.g., methoxyethyl CH groups) with deuterium to slow oxidative metabolism. Assess stability in human liver microsomes (HLM) .

- Prodrug Design : Mask the carboxamide as an ester or amide prodrug. Evaluate hydrolysis rates in plasma and target tissue homogenates .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In Silico Modeling : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions. Validate predictions with experimental Caco-2 permeability assays .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.